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Compound of Interest

Compound Name: 1-Benzyl-3-phenoxypiperidine

Cat. No.: B180899 Get Quote

Despite a comprehensive search of available scientific literature and chemical databases,

specific experimental spectroscopic data (NMR, IR, MS) for 1-Benzyl-3-phenoxypiperidine
could not be located. Commercial suppliers list the compound, but do not provide analytical

data.[1][2]

This technical guide has been prepared to provide researchers, scientists, and drug

development professionals with a predictive and methodological framework for the

spectroscopic characterization of 1-Benzyl-3-phenoxypiperidine. While experimentally

determined spectra are not available, this document outlines the expected spectral

characteristics based on the known properties of its constituent functional groups. Furthermore,

it details the standard experimental protocols used to acquire such data.

Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 1-Benzyl-3-phenoxypiperidine. These predictions

are based on the analysis of structurally similar compounds and the fundamental principles of

each spectroscopic technique.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.20 - 7.40 m 5H Ar-H (Benzyl)

~ 6.80 - 7.30 m 5H Ar-H (Phenoxy)

~ 4.50 - 4.70 m 1H O-CH

~ 3.50 - 3.70 s 2H N-CH₂-Ph

~ 2.80 - 3.20 m 2H
N-CH₂ (Piperidine,

axial)

~ 2.20 - 2.60 m 2H
N-CH₂ (Piperidine,

equatorial)

~ 1.50 - 2.10 m 4H
-CH₂-CH₂-

(Piperidine)

Table 2: Predicted ¹³C NMR Spectral Data
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Chemical Shift (δ) ppm Assignment

~ 157 Ar-C-O (Phenoxy)

~ 138 Ar-C (Benzyl, quaternary)

~ 129.5 Ar-CH (Phenoxy)

~ 129.0 Ar-CH (Benzyl)

~ 128.5 Ar-CH (Benzyl)

~ 127.0 Ar-CH (Benzyl)

~ 121.0 Ar-CH (Phenoxy)

~ 116.0 Ar-CH (Phenoxy)

~ 75 O-CH

~ 63 N-CH₂-Ph

~ 58 N-CH₂ (Piperidine)

~ 50 N-CH₂ (Piperidine)

~ 30 Piperidine CH₂

~ 22 Piperidine CH₂

Table 3: Predicted IR Spectral Data
Frequency (cm⁻¹) Intensity Assignment

3050 - 3030 Medium C-H stretch (Aromatic)

2950 - 2800 Medium-Strong C-H stretch (Aliphatic)

1600, 1490 Strong C=C stretch (Aromatic)

1240 Strong C-O stretch (Aryl ether)

1120 Strong C-N stretch (Aliphatic amine)

750, 690 Strong
C-H bend (Aromatic, out-of-

plane)
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Table 4: Predicted Mass Spectrometry (MS) Data
m/z Relative Intensity Assignment

267 Moderate [M]⁺ (Molecular Ion)

176 High [M - C₆H₅O]⁺

91 Very High [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited for the

spectroscopic analysis of 1-Benzyl-3-phenoxypiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with

a 5 mm BBO probe.

Sample Preparation: Approximately 10-20 mg of 1-Benzyl-3-phenoxypiperidine would be

dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane

(TMS) as an internal standard.

¹H NMR Acquisition: Proton NMR spectra would be acquired at 298 K. Key parameters

would include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4

seconds, and a relaxation delay of 1 second. A total of 16 scans would be collected and the

resulting free induction decay (FID) would be Fourier transformed with a line broadening of

0.3 Hz.

¹³C NMR Acquisition: Carbon-13 NMR spectra would be acquired using a proton-decoupled

pulse sequence. Key parameters would include a 30° pulse width, a spectral width of 240

ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Approximately

1024 scans would be accumulated to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped

with a universal attenuated total reflectance (UATR) accessory.
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Sample Preparation: A small amount of the solid 1-Benzyl-3-phenoxypiperidine would be

placed directly onto the diamond crystal of the UATR accessory.

Data Acquisition: The spectrum would be recorded in the range of 4000 to 400 cm⁻¹ with a

resolution of 4 cm⁻¹. A total of 16 scans would be co-added to improve the signal-to-noise

ratio. A background spectrum of the clean ATR crystal would be recorded and automatically

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass

Selective Detector (or equivalent).

Sample Preparation: A dilute solution of 1-Benzyl-3-phenoxypiperidine (approximately 1

mg/mL) would be prepared in a volatile organic solvent such as dichloromethane or ethyl

acetate.

GC-MS Analysis: A 1 µL aliquot of the sample solution would be injected into the GC,

equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

The oven temperature program would typically start at 50 °C, hold for 2 minutes, then ramp

at 10 °C/min to 280 °C and hold for 5 minutes. Helium would be used as the carrier gas at a

constant flow rate of 1 mL/min. The mass spectrometer would be operated in electron

ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-550.

Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

synthetic organic compound like 1-Benzyl-3-phenoxypiperidine.
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Caption: Generalized workflow for the synthesis and spectroscopic characterization of an

organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data for 1-Benzyl-3-phenoxypiperidine: A
Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b180899#1-benzyl-3-phenoxypiperidine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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